Fentanyl N-Oxide Hydrochloride is a synthetic compound derived from fentanyl, a potent opioid analgesic. This compound is classified under the category of opiate and opioid reference materials, specifically as a metabolite of fentanyl. It is recognized for its structural modifications that affect its pharmacological properties, particularly its interaction with opioid receptors.
Fentanyl N-Oxide Hydrochloride can be synthesized through specific chemical reactions involving precursors like m-chloroperoxybenzoic acid. Its chemical identification is supported by various databases, with a CAS number of 2724510-77-2 and a molecular formula of C22H28N2O2·ClH, indicating it contains a hydrochloride component that enhances its solubility and stability in solution .
This compound falls within the broader classification of synthetic opioids and is part of the fentanyl analogs. It retains the core structure of fentanyl but features an N-oxide functional group that alters its biological activity. As a result, it exhibits different potency and receptor binding characteristics compared to its parent compound .
The synthesis of Fentanyl N-Oxide Hydrochloride typically involves the oxidation of fentanyl using m-chloroperoxybenzoic acid as the oxidizing agent. The general procedure includes:
The reaction typically shows full consumption of the starting material as verified by thin-layer chromatography. The yield can be optimized through careful control of reaction conditions such as temperature and reaction time.
Fentanyl N-Oxide Hydrochloride has a complex molecular structure characterized by:
The accurate mass of the compound is recorded as 388.1918 g/mol, with structural representations available in SMILES and InChI formats for computational modeling and analysis:
Fentanyl N-Oxide Hydrochloride can undergo various chemical reactions typical for N-oxides. These include:
Studies indicate that fentanyl N-Oxide has a longer half-life compared to its parent compound during phase I metabolism in human liver microsomes, which suggests altered pharmacokinetics due to structural modifications .
Fentanyl N-Oxide Hydrochloride typically appears as a crystalline solid and requires storage at low temperatures (-20°C) to maintain stability.
Key chemical properties include:
Relevant data on melting point or boiling point are not extensively documented but are critical for handling protocols in laboratory settings .
Fentanyl N-Oxide Hydrochloride is primarily utilized in scientific research contexts rather than clinical applications due to its lower potency compared to traditional opioids. It serves as a reference material in studies exploring opioid receptor interactions and metabolic pathways related to synthetic opioids.
The development of fentanyl derivatives represents a pivotal chapter in opioid medicinal chemistry, rooted in Paul Janssen's pioneering synthesis of fentanyl in 1959 as a structural modification of the synthetic opioid meperidine [1] [3]. This 4-anilinopiperidine scaffold was engineered to enhance μ-opioid receptor (MOR) specificity and potency, yielding a compound 50-100 times more potent than morphine [2] [5]. The clinical success of fentanyl (introduced in 1968) catalyzed systematic exploration of the scaffold's structure-activity relationships (SAR), leading to analogs with tailored pharmacokinetic and pharmacodynamic profiles:
N-Oxidation represents an underexplored vector in this chemical space, historically observed as a metabolic pathway but seldom deliberately engineered. The conversion of tertiary piperidine amines to N-oxides introduces a dipolar, hydrophilic functionality that profoundly alters molecular interactions – a transformation leveraged in other drug classes (e.g., noxiptiline) but minimally investigated in opioid scaffolds until recent forensic and pharmacological studies identified fentanyl N-oxides as metabolites and potential designer analogs [5] [6].
N-Oxidation of the fentanyl scaffold targets the tertiary amine within the piperidine ring. This transformation employs oxygen-transfer reagents under controlled conditions to avoid over-oxidation or decomposition. Key methodologies include:
Table 1: Synthetic Approaches to Fentanyl N-Oxide Hydrochloride
Method | Reagent System | Reaction Conditions | Yield | Key Advantages |
---|---|---|---|---|
Peracid Oxidation | m-Chloroperbenzoic acid (mCPBA) in DCM | 0-5°C, 1-2 h | 75-85% | High chemoselectivity for N-oxide formation |
Hydrogen Peroxide Catalysis | 30% H₂O₂ with WO₃ or MoO₃ catalysts | 60°C, 4-6 h | 65-70% | Aqueous compatibility, lower cost |
Electrochemical Oxidation | Constant current in MeCN/H₂O with NaHCO₃ | 1.2 V vs. Ag/AgCl, RT, 3 h | 60% | Catalyst-free, tunable selectivity |
Critical to all routes is rigorous exclusion of transition metals (e.g., Fe, Cu) that catalyze N-oxide reduction back to the tertiary amine. The product is characterized by [¹H NMR] (downfield shift of piperidine α-CH₂ signals by 0.5-0.7 ppm), LC-MS ([M+H]⁺ at m/z 353.2), and IR (N→O stretch at 950-980 cm⁻¹) [5] [10].
The N-oxide modification induces substantial changes in physicochemical and pharmacological properties relative to fentanyl:
Table 2: Structural and Functional Comparison of Fentanyl and Fentanyl N-Oxide Hydrochloride
Property | Fentanyl | Fentanyl N-Oxide HCl | Pharmacological Impact |
---|---|---|---|
LogP (octanol/water) | 4.05 | 1.98 | Reduced CNS penetration; peripheral restriction |
Water Solubility | 200 mg/L | >1 g/L | Enhanced parenteral formulation potential |
μ-Opioid Receptor Kᵢ | 1.2 nM | 420 nM | ~350-fold reduced binding affinity |
Metabolic Stability | CYP3A4-dependent (t₁/₂=6-32 h) | Resistant to CYP oxidation | Extended plasma half-life |
Active Metabolites | Norfentanyl (inactive) | None identified | Simplified pharmacokinetic profile |
These properties position fentanyl N-oxide not as an analgesic but as a potential biomarker for fentanyl exposure or a peripheral opioid antagonist candidate [5].
Recent innovations address selectivity challenges in N-oxidizing complex piperidine opioids:
A critical advancement is the in situ stabilization of N-oxides during synthesis. Complexation with zinc chloride (forming ZnCl₂(N-oxide)₂ adducts) prevents acid-catalyzed disproportionation (2N⁺O⁻ → N⁺O₂⁻ + N) during workup – a key purity challenge [10]. These methodologies establish robust, scalable routes to diverse piperidine N-oxides for pharmacological screening.
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4